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A Head-to-Head Analysis of Antisense Oligonucleotide Chemistries for Exon Skipping

Introduction

Antisense oligonucleotide (ASO)-mediated exon skipping is a promising therapeutic strategy
for a range of genetic disorders, most notably Duchenne muscular dystrophy (DMD).[1][2][3]
This approach utilizes short, synthetic nucleic acid analogues (ASOs) that bind to specific
sequences within a pre-messenger RNA (pre-mRNA). This binding sterically hinders the
splicing machinery, causing the targeted exon to be excluded from the final mature mRNA.[4][5]
[6] For diseases like DMD, this can restore the reading frame, leading to the production of a
truncated but partially functional protein.[2][7]

The therapeutic success of ASOs is critically dependent on their chemical composition.
Modifications to the sugar, backbone, and nucleobases of the oligonucleotide are essential to
enhance properties such as nuclease resistance, binding affinity to the target RNA,
biodistribution, and cellular uptake, while minimizing toxicity.[8][9][10] This guide provides a
head-to-head comparison of the most prominent ASO chemistries used for exon skipping,
supported by experimental data from preclinical and clinical studies.

Overview of Key Antisense Oligonucleotide
Chemistries
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Several generations of ASO chemistries have been developed, each with distinct advantages
and disadvantages. The most widely studied for exon skipping include:

o 2'-O-Methyl Phosphorothioate (2'-OMe-PS): This first-generation chemistry features a methyl
group at the 2' position of the ribose sugar and a sulfur atom replacing a non-bridging
oxygen in the phosphate backbone (phosphorothioate linkage).[4][11] The 2'-O-methyl
modification increases binding affinity and nuclease resistance, while the phosphorothioate
backbone enhances stability and protein binding, which reduces renal clearance.[7]
Drisapersen is an example of a 2'-OMe-PS ASO developed for DMD.[1][2]

» Phosphorodiamidate Morpholino Oligomer (PMO): PMOs are charge-neutral ASOs with a
morpholino ring instead of a ribose sugar and phosphorodiamidate linkages instead of a
phosphate backbone.[10][11] This structure confers high resistance to nucleases and
reduces off-target effects associated with charged backbones. Eteplirsen, an FDA-approved
drug for DMD, is a PMO.[1][2]

 Vivo-Morpholinos (vPMO or PPMO): To improve the cellular uptake of the neutral PMO
backbone, they are often conjugated to cell-penetrating peptides (CPPs), such as arginine-
rich peptides.[11][12][13] These are known as peptide-conjugated PMOs (PPMOSs) or Vivo-
Morpholinos. This modification significantly enhances delivery to tissues like skeletal muscle
and the heart.[12][14]

o Locked Nucleic Acid (LNA): LNAs contain a methylene bridge connecting the 2'-oxygen and
4'-carbon of the ribose ring, locking the sugar in a conformation that dramatically increases
binding affinity (Tm) to the target RNA.[4][11][15] ASOs can be fully composed of LNAs or be
designed as "mixmers" with other chemistries like 2'-OMe to modulate binding strength and
mitigate potential toxicity.[4][16]

o Tricyclo-DNA (tcDNA): This novel chemistry features a constrained DNA analogue that
provides high nuclease resistance and binding affinity.[17] A key reported advantage of
tcDNA ASOs is their unprecedented uptake in a wide range of tissues, including the central
nervous system (CNS), after systemic administration.[18][19][20]

o Peptide Nucleic Acid (PNA): PNAs have a neutral polyamide backbone instead of a sugar-
phosphate backbone.[9][21][22] This modification makes them highly resistant to degradation
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by nucleases and proteases. Like PMOs, their neutral charge can limit cellular uptake, and
they are often conjugated with CPPs to improve delivery.[21][22]

Mechanism of Action: ASO-Mediated Exon Skipping

ASOs for exon skipping are designed to bind to specific sequences on the pre-mRNA, such as
exonic splicing enhancers (ESEs), exonic splicing silencers (ESSs), or the splice sites
themselves. By physically blocking the binding of splicing factors (e.g., SR proteins) or
components of the spliceosome, the ASO effectively hides the target exon from the splicing

machinery, leading to its exclusion from the mature mRNA.
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Caption: General mechanism of ASO-mediated exon skipping in the cell nucleus.

Head-to-Head Performance Comparison

The choice of ASO chemistry significantly impacts therapeutic efficacy and safety. The following

tables summarize quantitative data from comparative studies.

Table 1: In Vitro Exon Skipping Efficiency
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ASO Target / Cell . Exon Skipping Key Findings
. Concentration o
Chemistry Model Efficiency & Reference
tcDNA-ASOs
Cyclophilin A were found to be

4-5 fold higher

tcDNA vs. LNA Exon 4/ HeLa Not specified ) superior to LNA-
with tcDNA )
cells ASOs in all
cases.[17]
PNAs
demonstrate a
Dystrophin Exon higher efficienc
PNA vs. 2'-OMe- ysirop - ) ) J o Y
bS 23 / madx Not specified Higher with PNA  of exon skipping
myoblasts than 2'-O-methyl
phosphorothioate
AOs.[21]
AOs with three
_ o--LNA
Dystrophin Exon ~60% (a-I-LNA) o
0-I-LNAvs. 2'- modifications
23 / mdx 100 nM vs. ~50% (2'- )
OMe-PS showed higher
myoblasts OMe-PS) o
exon-skipping
efficacy.[23]
LNA/2'-OMe
) o o mixmers induced
Various Efficient skipping o
] ) skipping of all
LNA/2'-OMe vs. Dystrophin with LNA/2'-
25-200 nM ) targeted exons,
2'-OMe-PS Exons / Human OMe, none with )
while 2'-OMe-PS
myotubes 2'-OMe-PS
AOs showed no
activity.[16]
A 20-mer 2'-
] OMe-PS ASO
Dystrophin Exon ) ) )
PMO vs. 2'-OMe- _ N Higher with 2'- resulted in better
45 / DMD patient  Not specified o
PS OMe-PS exon skipping
cells
than a 22-mer
PMO.[24]
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Table 2: In Vivo Efficacy (Animal Models)
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ASO . Administration Key Efficacy Key Findings
. Animal Model
Chemistry & Dose Readout & Reference
tcDNA-ASOs
showed superior
exon skipping
5-6 fold higher levels compared
tcDNAvs. 2'- DMD Mouse Intravenous o o
o exon skipping to chemistries of
OMe / PMO Models injection , ,
with tcDNA drisapersen (2'-
OMe) and
eteplirsen
(PMO).[17]
tcDNA showed
significantly
) 20-30% exon higher efficacy in
mdx52 Mice Intracerebroventr o ) )
tcDNA vs. PMO ) ) skipping (ttDNA)  inducing exon 51
(CNS delivery) icular (ICV)

vs. 7-15% (PMO)

skipping in
various brain

regions.[25]

PMO induced
more mouse

exon 23

Higher exon o
o skipping, but the
PMO vs. 2'-OMe- ) Intramuscular & skipping and o
mdx Mice o two chemistries
PS Intravenous dystrophin with
were more
PMO
comparable for
human exons.
[26]
LNA-FRNA/ hDMDdel52/mdx  50mg/kg weekly Up to 90% exon LNA-modified
LNA-2'OMe vs. Mice subcutaneous 53 skipping AONSs resulted in
2'0Me (LNA) very high exon
skip levels, but
this did not
translate to
dystrophin
restoration,
© 2025 BenchChem. All rights reserved. 7/16 Tech Support


https://www.mdpi.com/2227-9059/6/1/2
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047648/
https://www.researchgate.net/publication/23783325_In_vivo_comparison_of_2'-O-methyl_phosphorothioate_and_morpholino_antisense_oligonucleotides_for_Duchenne_muscular_dystrophy_exon_skipping
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

suggesting a
potential
analytical artifact
due to strong
RNA binding.[15]
[27]

A cocktail of 10

Vivo-Morpholinos

5-27% )
] ) was effective and
Vivo-PMO ] 6 mg/kg total, dystrophin
) mdx52 Mice ) ) safe for long-
(cocktail) intravenous restoration ]
_ term systemic
(bodywide) o
administration.
[14][28]
Long-term
treatment was
Dystrophin well-tolerated
2'-OMe-PS ) 200 mg/kg/week restoration, and beneficial,
mdx Mice ) ) )
(long-term) subcutaneous functional especially in
improvement more severely

affected mouse

models.[7]

Experimental Methodologies

Detailed and standardized protocols are crucial for the objective comparison of ASO
chemistries.

In Vitro Exon Skipping Assay

This assay is the primary method for screening and comparing the intrinsic activity of different
ASO sequences and chemistries.
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Caption: Experimental workflow for in vitro comparison of ASO chemistries.
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e Cell Culture and Differentiation: Primary myoblasts from patients or animal models (e.g., mdx
mouse) are cultured. For muscle-specific assays, they are differentiated into myotubes.[23]

e ASO Transfection: ASOs of different chemistries are delivered into the myotubes, typically
using a cationic lipid-based transfection agent like Lipofectin.[23] A range of concentrations
(e.g., 2.5 to 100 nM) is used to assess dose-response.[23]

* RNA Analysis: After a 24-48 hour incubation period, total RNA is extracted from the cells.[23]
Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that
flank the target exon.

e Quantification: The RT-PCR products, representing both the full-length and the exon-skipped
MRNA transcripts, are separated and visualized by agarose gel electrophoresis. The
intensity of the bands is measured by densitometry to calculate the percentage of exon
skipping.[23]

In Vivo Efficacy Assessment in Animal Models

Animal models, such as the mdx mouse (which has a nonsense mutation in exon 23 of the
murine dystrophin gene) and transgenic mice expressing the human dystrophin gene (hDMD),
are essential for evaluating the biodistribution, efficacy, and safety of ASOs.[2][19]
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Caption: Experimental workflow for in vivo comparison of ASO chemistries.

o Administration: ASOs are administered systemically via routes like subcutaneous (s.c.),
intravenous (i.v.), or intraperitoneal (i.p.) injection.[29] For CNS delivery,
intracerebroventricular (ICV) or intra-cisterna magna (ICM) injections may be used.[25]

» Dosage and Duration: Dosing regimens can range from single injections to weekly
administrations for several months.[7][27]
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o Tissue Analysis: At the end of the study, various tissues (e.g., skeletal muscles, heart, brain,
kidney, liver) are harvested.

o RNA Level: Exon skipping is quantified by RT-PCR as in the in vitro protocol.[17]

o Protein Level: Dystrophin restoration is assessed by Western blot to quantify the amount
of protein and by immunohistochemistry to visualize its correct localization at the muscle
fiber membrane.[14][28]

» Functional and Safety Assessment: Muscle function can be evaluated through tests like grip
strength or rotarod running.[7] Blood samples are analyzed for biomarkers of muscle
damage (creatine kinase, CK) and liver or kidney toxicity (ALT, AST, creatinine).[12]

Safety and Off-Target Effects

While efficacy is paramount, the safety profile of an ASO chemistry is equally important for its
clinical viability. A major consideration is the potential for hybridization-mediated off-target
effects, where an ASO binds to unintended mRNA transcripts, causing unwanted splicing
alterations.[30][31][32]

o Predicting Off-Target Effects: Bioinformatic tools like RNAhybrid can be used to predict
potential off-target binding sites across the transcriptome based on sequence
complementarity.[31]

¢ Influence of Chemistry: The choice of chemistry strongly influences specificity. Studies have
shown that mixed-chemistry ASOs (e.g., CEt/DNA) can have greater specificity and fewer off-
target events than uniformly modified ASOs (e.g., MOE).[30] High-affinity chemistries like
LNA may have reduced specificity if not carefully designed.[4][24]

o Toxicity: Some chemistries are associated with specific toxicities. For instance,
phosphorothioate backbones can sometimes lead to complement activation or coagulation
abnormalities, though this is often manageable. The high binding affinity of LNA-containing
ASOs has been linked to potential hepatotoxicity, which can be mitigated by creating
LNA/DNA gapmers.[4] PMOs and tcDNAs are generally reported to have a favorable safety
profile.[14][25]
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Caption: Relationship between ASO chemistry, properties, and therapeutic outcomes.

Conclusion

The field of antisense oligonucleotides for exon skipping has seen remarkable progress, driven
by innovations in nucleic acid chemistry. There is no single "best" chemistry; the optimal choice
depends on the specific target, disease, and desired therapeutic profile.

» PMOs offer a strong safety profile and are clinically validated, with Vivo-PMOs showing
enhanced delivery.

o 2'-OMe-PS ASOs represent a well-studied class with proven efficacy, though their charged
backbone can present different challenges and advantages compared to neutral chemistries.

e LNA-containing ASOs provide exceptionally high binding affinity, which can dramatically
increase potency but requires careful design to maintain specificity and avoid toxicity.

o Next-generation chemistries like tcDNA are highly promising, demonstrating superior tissue
distribution and high efficacy in preclinical models, potentially overcoming key delivery
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hurdles.[17][18]

Future research will likely focus on developing novel conjugates to target ASOs to specific
tissues more efficiently, refining chemical modifications to further improve the therapeutic index,
and combining ASO therapies with other approaches to maximize clinical benefit. The
continued head-to-head comparison of these evolving chemistries in standardized preclinical
models will be essential for advancing the most effective and safest candidates to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Nonclinical Exon Skipping Studies with 2'-O-Methyl Phosphorothioate Antisense
Oligonucleotides in mdx and mdx-utrn-/- Mice Inspired by Clinical Trial Results - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 2. Nonclinical Exon Skipping Studies with 2'-O-Methyl Phosphorothioate Antisense
Oligonucleotides in mdx and mdx-utrn—/— Mice Inspired by Clinical Trial Results - PMC
[pmc.ncbi.nlm.nih.gov]

» 3. Designing Effective Antisense Oligonucleotides for Exon Skipping | Gene Tools, LLC
[gene-tools.com]

e 4. A Chemical View of Oligonucleotides for Exon Skipping and Related Drug Applications -
PMC [pmc.ncbi.nim.nih.gov]

¢ 5. Antisense-mediated exon skipping: A versatile tool with therapeutic and research
applications - PMC [pmc.ncbi.nim.nih.gov]

e 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

e 7. Long-term Exon Skipping Studies With 2'-O-Methyl Phosphorothioate Antisense
Oligonucleotides in Dystrophic Mouse Models - PMC [pmc.ncbi.nim.nih.gov]

o 8. Recent advancements in exon-skipping therapies using antisense oligonucleotides and
genome editing for the treatment of various muscular dystrophies | Expert Reviews in
Molecular Medicine | Cambridge Core [cambridge.org]

¢ 9. Overview of alternative oligonucleotide chemistries for exon skipping - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.mdpi.com/2227-9059/6/1/2
https://www.researchgate.net/publication/327351272_Use_of_Tricyclo-DNA_Antisense_Oligonucleotides_for_Exon_Skipping_Methods_and_Protocols
https://www.benchchem.com/product/b15595851?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/30672725/
https://pubmed.ncbi.nlm.nih.gov/30672725/
https://pubmed.ncbi.nlm.nih.gov/30672725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6461150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6461150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6461150/
https://www.gene-tools.com/content/designing-effective-antisense-oligonucleotides-exon-skipping
https://www.gene-tools.com/content/designing-effective-antisense-oligonucleotides-exon-skipping
https://pmc.ncbi.nlm.nih.gov/articles/PMC3923385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3923385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1986821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1986821/
https://discovery.ucl.ac.uk/id/eprint/140751/1/140751_Arechavala%20Human%20Gene%20Therapy%202007.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3464881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3464881/
https://www.cambridge.org/core/journals/expert-reviews-in-molecular-medicine/article/abs/recent-advancements-in-exonskipping-therapies-using-antisense-oligonucleotides-and-genome-editing-for-the-treatment-of-various-muscular-dystrophies/C9E1D25560EB1FB593479C37E1AE3D5F
https://www.cambridge.org/core/journals/expert-reviews-in-molecular-medicine/article/abs/recent-advancements-in-exonskipping-therapies-using-antisense-oligonucleotides-and-genome-editing-for-the-treatment-of-various-muscular-dystrophies/C9E1D25560EB1FB593479C37E1AE3D5F
https://www.cambridge.org/core/journals/expert-reviews-in-molecular-medicine/article/abs/recent-advancements-in-exonskipping-therapies-using-antisense-oligonucleotides-and-genome-editing-for-the-treatment-of-various-muscular-dystrophies/C9E1D25560EB1FB593479C37E1AE3D5F
https://pubmed.ncbi.nlm.nih.gov/22454073/
https://pubmed.ncbi.nlm.nih.gov/22454073/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

10. Welcome to the splice age: antisense oligonucleotide—mediated exon skipping gains
wider applicability - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]
12. mdpi.com [mdpi.com]
13. researchgate.net [researchgate.net]

14. Long-Term Efficacy of Systemic Multiexon Skipping Targeting Dystrophin Exons 45-55
With a Cocktail of Vivo-Morpholinos in Mdx52 Mice - PMC [pmc.ncbi.nlm.nih.gov]

15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
16. researchgate.net [researchgate.net]

17. The Use of Tricyclo-DNA Oligomers for the Treatment of Genetic Disorders [mdpi.com]
18. researchgate.net [researchgate.net]

19. Use of Tricyclo-DNA Antisense Oligonucleotides for Exon Skipping - PubMed
[pubmed.ncbi.nim.nih.gov]

20. Use of Tricyclo-DNA Antisense Oligonucleotides for Exon-Skipping - PubMed
[pubmed.ncbi.nim.nih.gov]

21. Effective exon skipping and restoration of dystrophin expression by peptide nucleic acid
antisense oligonucleotides in mdx mice - PubMed [pubmed.ncbi.nim.nih.gov]

22. mdpi.com [mdpi.com]

23. Alpha-I-Locked Nucleic Acid-Modified Antisense Oligonucleotides Induce Efficient Splice
Modulation In Vitro - PMC [pmc.ncbi.nim.nih.gov]

24. Exon-Skipping Antisense Oligonucleotides to Correct Missplicing in Neurogenetic
Diseases - PMC [pmc.ncbi.nlm.nih.gov]

25. Investigating the Impact of Delivery Routes for Exon Skipping Therapies in the CNS of
DMD Mouse Models - PMC [pmc.ncbi.nim.nih.gov]

26. researchgate.net [researchgate.net]

27. Challenges of Assessing Exon 53 Skipping of the Human DMD Transcript with Locked
Nucleic Acid-Modified Antisense Oligonucleotides in a Mouse Model for Duchenne Muscular
Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

28. researchgate.net [researchgate.net]
29. researchgate.net [researchgate.net]

30. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4811139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4811139/
https://www.researchgate.net/figure/Comparison-of-chemistries-used-for-the-exon-skipping-approach-Examples-of-artificially_fig1_255578546
https://www.mdpi.com/1420-3049/14/3/1304
https://www.researchgate.net/figure/A-The-exon-skipping-assay-using-PNA-ONs-in-mdx_fig5_328248324
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345310/
https://scholarlypublications.universiteitleiden.nl/access/item%3A3750393/download
https://www.researchgate.net/figure/Analysis-of-exon-skipping-efficiency-using-LNA-2-OMe-locked-nucleic-acid-2-O-methyl_fig1_338067976
https://www.mdpi.com/2227-9059/6/1/2
https://www.researchgate.net/publication/327351272_Use_of_Tricyclo-DNA_Antisense_Oligonucleotides_for_Exon_Skipping_Methods_and_Protocols
https://pubmed.ncbi.nlm.nih.gov/30171555/
https://pubmed.ncbi.nlm.nih.gov/30171555/
https://pubmed.ncbi.nlm.nih.gov/40720030/
https://pubmed.ncbi.nlm.nih.gov/40720030/
https://pubmed.ncbi.nlm.nih.gov/17968354/
https://pubmed.ncbi.nlm.nih.gov/17968354/
https://www.mdpi.com/1420-3049/25/15/3317
https://pmc.ncbi.nlm.nih.gov/articles/PMC7177859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7177859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3922311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3922311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047648/
https://www.researchgate.net/publication/23783325_In_vivo_comparison_of_2'-O-methyl_phosphorothioate_and_morpholino_antisense_oligonucleotides_for_Duchenne_muscular_dystrophy_exon_skipping
https://pubmed.ncbi.nlm.nih.gov/38010230/
https://pubmed.ncbi.nlm.nih.gov/38010230/
https://pubmed.ncbi.nlm.nih.gov/38010230/
https://www.researchgate.net/publication/271824556_Long-Term_Efficacy_of_Systemic_Multiexon_Skipping_Targeting_Dystrophin_Exons_45-55_With_a_Cocktail_of_Vivo-Morpholinos_in_Mdx52_Mice
https://www.researchgate.net/publication/43227322_Preclinical_PK_and_PD_Studies_on_2'-O-Methyl-phosphorothioate_RNA_Antisense_Oligonucleotides_in_the_mdx_Mouse_Model
https://pmc.ncbi.nlm.nih.gov/articles/PMC6954394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6954394/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 31. researchgate.net [researchgate.net]

» 32. [PDF] Hybridization-mediated off-target effects of splice-switching antisense
oligonucleotides | Semantic Scholar [semanticscholar.org]

 To cite this document: BenchChem. [Head-to-head analysis of different antisense
oligonucleotide chemistries for exon skipping]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b15595851#head-to-head-analysis-of-different-
antisense-oligonucleotide-chemistries-for-exon-skipping]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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